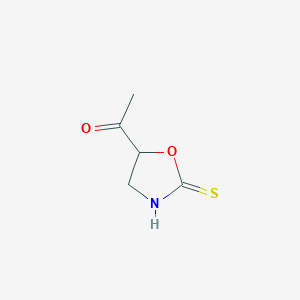
1-(2-Thioxooxazolidin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Thioxooxazolidin-5-yl)ethanone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thioxooxazolidin-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound during the early stages of synthesis . Another approach involves the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with Vinamidinium salt, avoiding the use of highly toxic reagents .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Thioxooxazolidin-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidine derivatives .
Scientific Research Applications
1-(2-Thioxooxazolidin-5-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of agrochemicals, dyes, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of 1-(2-Thioxooxazolidin-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. Its aromaticity and reactive positions allow it to participate in donor-acceptor, nucleophilic, and oxidation reactions, thereby modulating physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Thioxooxazolidin-5-yl)ethanone include other thiazolidine derivatives such as:
- 1,3-Thiazolidin-4-one
- 2-Amino-5-methylthiazole
- 4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
Uniqueness
This compound is unique due to its specific thioxo group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
75543-29-2 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
1-(2-sulfanylidene-1,3-oxazolidin-5-yl)ethanone |
InChI |
InChI=1S/C5H7NO2S/c1-3(7)4-2-6-5(9)8-4/h4H,2H2,1H3,(H,6,9) |
InChI Key |
UZVDVXLNURQHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CNC(=S)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


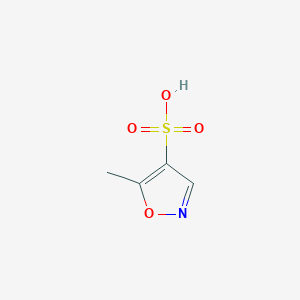

![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
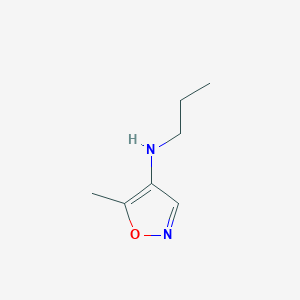
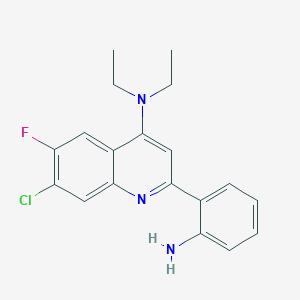
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B15207619.png)
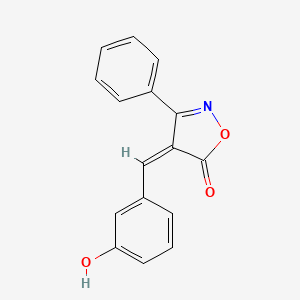

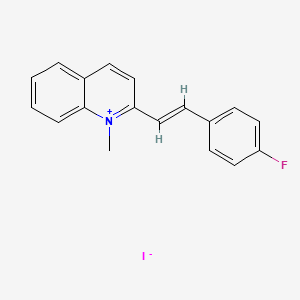
![2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B15207649.png)

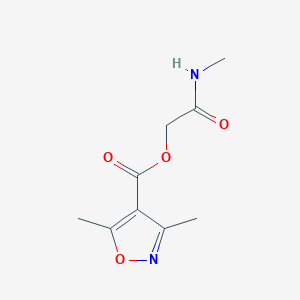
![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)

